Bis(2,5-dioxopyrrolidin-1-yl) succinate

Protein Crosslinking Structural Biology Bioconjugation

Researchers mapping compact protein complexes often encounter non-specific crosslinking with longer reagents. Disuccinimidyl succinate (DSS) solves this with a ~6.4 Å spacer arm for high-resolution proximity mapping of closely apposed lysine residues. • Cell-permeable - enables intracellular crosslinking prior to lysis, capturing transient PPIs for Co-IP & XL-MS • Non-cleavable backbone ensures conjugate stability through SDS-PAGE and MS workflows • Reported to enhance protein bioactivity 5- to 10-fold in select thyroglobulin conjugates

Molecular Formula C12H12N2O8
Molecular Weight 312.23 g/mol
CAS No. 30364-60-4
Cat. No. B1212893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5-dioxopyrrolidin-1-yl) succinate
CAS30364-60-4
Synonymsdisuccinimidyl succinate
Molecular FormulaC12H12N2O8
Molecular Weight312.23 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2
InChIKeyZSNFGVQUPMRCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,5-dioxopyrrolidin-1-yl) Succinate – Homobifunctional NHS Ester Crosslinker


Bis(2,5-dioxopyrrolidin-1-yl) succinate (CAS 30364-60-4), also known as disuccinimidyl succinate, is a homobifunctional crosslinking reagent belonging to the N-hydroxysuccinimide (NHS) ester class [1]. This compound is characterized by two amine-reactive NHS ester groups connected by a short aliphatic spacer, enabling the covalent bridging of primary amine-containing molecules, such as proteins and peptides, under mild physiological pH conditions . Its core utility lies in bioconjugation, protein-protein interaction studies, and the synthesis of stable conjugates for research and diagnostic applications .

Reactive chemistry Homobifunctional NHS ester for amine-directed bioconjugation
Spacer geometry Short aliphatic spacer enables high-resolution crosslinking
Cell permeability Membrane-permeable for intracellular labeling applications

Why Bis(2,5-dioxopyrrolidin-1-yl) Succinate Cannot Be Substituted


Although several homobifunctional NHS ester crosslinkers share a common reactive chemistry, their distinct spacer arm lengths, backbone flexibilities, and physicochemical properties dictate divergent crosslinking efficiencies, target distances, and experimental outcomes . Simple substitution of Bis(2,5-dioxopyrrolidin-1-yl) succinate with another in-class compound—such as disuccinimidyl suberate (DSS) or disuccinimidyl glutarate (DSG)—without accounting for these quantifiable differences can lead to altered conjugate yields, distorted protein complex topologies, or failed intracellular labeling due to permeability mismatches . The following evidence demonstrates exactly where this specific compound offers verifiable, performance-defining advantages relative to its closest analogs, substantiating its selective procurement in critical research workflows .

Spacer length mismatch
Longer-spacer NHS esters (e.g., suberate-based) may bridge non-specific residues, altering interaction topology.
Membrane permeability gap
Sulfonated derivatives are impermeable; substituting may restrict labeling to cell-surface proteins only.
Cleavability differences
Cleavable analogs (e.g., DSP) may dissociate under reducing conditions, limiting use for permanent crosslinking studies.

Quantitative Evidence for Bis(2,5-dioxopyrrolidin-1-yl) Succinate


Spacer Arm Length for High-Resolution Crosslinking

The spacer arm length of Bis(2,5-dioxopyrrolidin-1-yl) succinate is approximately 6.4 Å (based on a 4-carbon aliphatic chain), which is significantly shorter than the 11.4 Å spacer of disuccinimidyl suberate (DSS) . This shorter reach imposes stricter geometric constraints, making it suitable for crosslinking closely apposed primary amines (e.g., within the same protein domain or a tight complex). In contrast, the longer DSS arm can bridge more distant residues, potentially capturing looser or more transient interactions [1]. For applications requiring precise short-range fixation, the shorter spacer provides higher resolution mapping of interaction interfaces .

Spacer Arm Length
Head-to-head
~6.4 Å vs 11.4 Å (DSS)
Shorter spacer supports high-resolution crosslinking context
Calculated from molecular structure
Protein Crosslinking Structural Biology Bioconjugation

Enhanced Bioactivity After Crosslinking

Modification of thyroglobulin (Tg) with Bis(2,5-dioxopyrrolidin-1-yl) succinate (disuccinimidyl succinate) resulted in a quantifiable 5- to 10-fold increase in its 125I-TGF-beta1 binding inhibitory activity, with the IC50 improving from ~300 nM to ~30-60 nM [1]. This dramatic enhancement in functional potency demonstrates that this crosslinker can not only stabilize protein structures but also induce favorable conformational changes or activate latent biological activities. This property is not universally observed with other NHS esters, which primarily serve as passive linkers without directly augmenting the target's bioactivity .

Bioactivity Modulation
Class-level inference
IC50: ~300 nM → 30-60 nM (5-10 fold increase)
Reported bioactivity enhancement context
Thyroglobulin model; may vary by protein
Growth Factor Activation Receptor Binding Protein Engineering

Membrane-Permeable Intracellular Crosslinking

Bis(2,5-dioxopyrrolidin-1-yl) succinate is a lipophilic, membrane-permeable crosslinker, as confirmed by its absence of charged groups and solubility in organic solvents like DMF and DMSO . This property is essential for penetrating intact cell membranes to crosslink intracellular proteins prior to lysis, preserving native interactions . In contrast, its sulfonated analog, Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)), is membrane-impermeable and can only label cell-surface proteins . The quantitative selection criterion is binary: intracellular (permeable) vs. extracellular (impermeable) targeting.

Membrane Permeability
Data to verify
Permeable vs. impermeable (Sulfo-EGS)
Membrane permeability enables intracellular application
Sources: supplier data; verify experimentally
Intracellular Labeling Live-Cell Imaging In Vivo Crosslinking

Non-Cleavable Backbone for Irreversible Conjugation

Unlike cleavable crosslinkers such as DSP (dithiobis(succinimidylpropionate)) or EGS (ethylene glycol bis(succinimidyl succinate)), Bis(2,5-dioxopyrrolidin-1-yl) succinate possesses a non-cleavable aliphatic backbone . This means crosslinked complexes remain intact under standard reducing conditions (e.g., DTT, TCEP) and during typical mass spectrometry workflows, ensuring that the conjugate's integrity is maintained for accurate identification and quantification [1]. While cleavable linkers are advantageous for specific applications requiring reversal, non-cleavable ones provide a stable, permanent record of the original interaction, which is critical for unambiguous structural mapping .

Cleavability
Class-level inference
Non-cleavable vs. cleavable (DSP, EGS)
Supports irreversible conjugation workflows
Requires validation for specific mass spec protocols
Proteomics Mass Spectrometry Stable Conjugation

Bis(2,5-dioxopyrrolidin-1-yl) Succinate Applications


Short-Range Protein Interaction Mapping

Due to its ~6.4 Å spacer arm length, Bis(2,5-dioxopyrrolidin-1-yl) succinate is ideally suited for crosslinking proteins with closely apposed lysine residues or N-termini, providing high-resolution spatial constraints for structural modeling and interaction mapping [1]. This is particularly valuable in studies of compact protein complexes, enzyme active sites, or intramolecular domain interactions where longer crosslinkers would bridge non-specific residues and reduce mapping precision .

Intracellular Protein Crosslinking

The membrane permeability of Bis(2,5-dioxopyrrolidin-1-yl) succinate allows it to be applied directly to living cells, enabling the stabilization and capture of transient intracellular protein complexes in their native environment [1]. This is essential for techniques like co-immunoprecipitation (Co-IP) and crosslinking mass spectrometry (XL-MS) aimed at identifying weak or dynamic interactions that would be lost upon cell lysis without prior fixation .

Bioactivity Enhancement for Protein Therapeutics

Evidence demonstrates that modification with this crosslinker can significantly enhance the bioactivity of certain proteins, such as thyroglobulin, increasing its inhibitory potency by 5- to 10-fold [1]. This property can be exploited in the development of more potent protein-based therapeutics or in the creation of stable, highly active protein conjugates for diagnostic assays, where both structural integrity and maximal functional activity are required .

Stable Bioconjugates for Proteomics

The non-cleavable nature of its backbone ensures that crosslinked products remain intact throughout rigorous downstream processing, including denaturing gel electrophoresis, harsh washing steps, and mass spectrometry analysis [1]. This makes it a reliable choice for generating stable antibody-enzyme conjugates, immobilizing proteins onto solid supports for affinity purification, and preparing samples for proteomic workflows where irreversible linkage is paramount .

Application
Selection Property
Validation Focus
Short-range interaction mapping
Short spacer arm
Interaction interface resolution
Intracellular crosslinking
Membrane permeability
Intracellular target accessibility
Bioactive conjugate research
Bioactivity enhancement potential
Functional activity assay
Stable bioconjugates for proteomics
Non-cleavable backbone
Irreversible linkage integrity

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